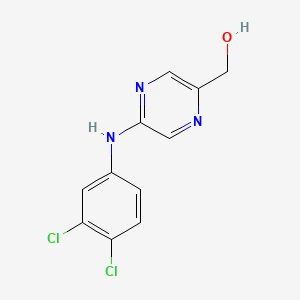










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[N:11]=[CH:12][C:13]([C:16](OC)=[O:17])=[N:14][CH:15]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].CC(C[AlH]CC(C)C)C>C1COCC1.C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[N:11]=[CH:12][C:13]([CH2:16][OH:17])=[N:14][CH:15]=2)[CH:5]=[CH:6][C:7]=1[Cl:8]
|


|
Name
|
|
|
Quantity
|
0.53 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC=1N=CC(=NC1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
while warming to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with Na2SO4.10H2O
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 18 h
|
|
Duration
|
18 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of Celite
|
|
Type
|
WASH
|
|
Details
|
The pad was washed with ethyl acetate
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified on silica gel using 40-100% ethyl acetate in hexanes
|
|
Type
|
CONCENTRATION
|
|
Details
|
The desired fractions were concentrated
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC=1N=CC(=NC1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.293 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 61% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |